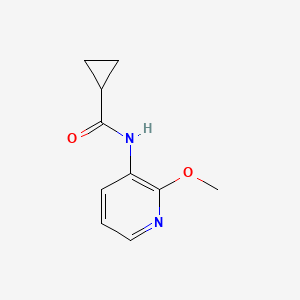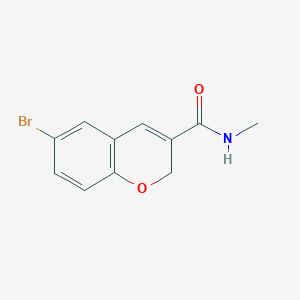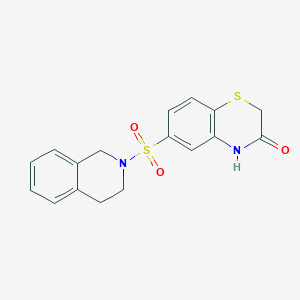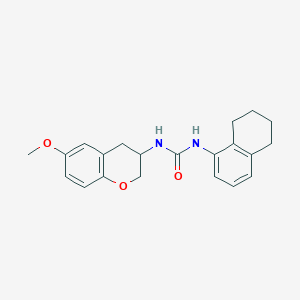
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide, also known as MPC, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclopropane carboxamides and has shown promising results in various scientific studies. In
作用机制
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide exerts its pharmacological effects through the modulation of the immune system and the inhibition of various enzymes and signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and to activate anti-inflammatory pathways. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide also inhibits the activity of histone deacetylases, leading to the upregulation of tumor suppressor genes. Additionally, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to bind to the cannabinoid receptor CB2, which plays a role in the regulation of the immune system.
Biochemical and physiological effects:
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, leading to improved tissue function and reduced tissue damage. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has also been shown to have a neuroprotective effect, reducing neuronal damage and improving cognitive function. Furthermore, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes.
实验室实验的优点和局限性
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, one limitation of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research and development of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide. One potential area of research is the use of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has shown promise as a diagnostic tool in cancer imaging, and further research in this area could lead to the development of new cancer therapies. Finally, the development of new synthesis methods for N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide could lead to improved yields and purity, making it more accessible for research and clinical use.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide is a novel chemical compound with promising therapeutic applications. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a potential candidate for the treatment of a range of diseases. Further research in this area could lead to the development of new therapies and diagnostic tools.
合成方法
The synthesis of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide involves the reaction of 2-methoxypyridine-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to provide high yields and purity of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide.
科学研究应用
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has also been shown to have a significant effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases. Furthermore, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been studied for its potential as a diagnostic tool in cancer imaging.
属性
IUPAC Name |
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10-8(3-2-6-11-10)12-9(13)7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPIQJRLMZWULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)

![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)
